molecular formula C7H8BrNO B7825100 O-(4-bromobenzyl)hydroxylamine CAS No. 55418-32-1

O-(4-bromobenzyl)hydroxylamine

Cat. No.: B7825100
CAS No.: 55418-32-1
M. Wt: 202.05 g/mol
InChI Key: YTBXSBIQXOHSRA-UHFFFAOYSA-N
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Description

O-(4-bromobenzyl)hydroxylamine belongs to the aryl hydroxylamine family, characterized by a hydroxylamine group (-NH-OH) linked to a substituted benzyl moiety. These compounds are pivotal in organic synthesis, medicinal chemistry, and biochemical research due to their nucleophilic and redox-active properties. This article compares these derivatives to infer trends in physicochemical properties, reactivity, and applications.

Properties

IUPAC Name

O-[(4-bromophenyl)methyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-7-3-1-6(2-4-7)5-10-9/h1-4H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBXSBIQXOHSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901284002
Record name O-[(4-Bromophenyl)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55418-32-1
Record name O-[(4-Bromophenyl)methyl]hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55418-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-[(4-Bromophenyl)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkoxyamination via Mitsunobu Coupling

In this step, 4-bromobenzyl alcohol reacts with N-hydroxyphthalimide under Mitsunobu conditions. Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) facilitate the coupling in tetrahydrofuran (THF) at 0°C to room temperature. The reaction proceeds via an SN2 mechanism, yielding the phthalimide-protected intermediate (Scheme 1A).

Hydrazine-Mediated Deprotection

The phthalimide group is cleaved using hydrazine monohydrate in THF, releasing the free hydroxylamine. Subsequent treatment with HCl in ether precipitates O-(4-bromobenzyl)hydroxylamine hydrochloride as a crystalline solid. This method achieves yields exceeding 80% and purity >95%.

Key Data:

  • Reaction Time : 3–4 hours (alkoxyamination), 30 minutes (deprotection).

  • Solvent System : THF for both steps.

  • Purification : Flash chromatography (1:1 heptanes/ethyl acetate) followed by HCl salt formation.

Nucleophilic Substitution with Hydroxylamine Salts

An alternative route employs 4-bromobenzyl bromide or chloride as the alkylating agent and hydroxylamine hydrochloride as the nucleophile. This method, detailed in a Chinese patent (CN102531950A), emphasizes scalability and industrial feasibility.

Alkylation in Aqueous Medium

The reaction is conducted in water at 55–65°C, with NaOH added dropwise to maintain a pH conducive to nucleophilic attack. The absence of organic solvents simplifies purification and reduces costs.

Hydrolysis and Isolation

Post-alkylation, the mixture is hydrolyzed to remove residual halides. The product is isolated via filtration, recrystallized from ethanol/water, and dried under vacuum. This method reports 98% purity and yields of 75–85%.

Key Data:

  • Temperature : 60°C (optimized).

  • Base : Aqueous NaOH (20% w/v).

  • Purification : Recrystallization from ethanol/water.

Protected Hydroxylamine Alkylation (RSC Protocol)

A third approach, adapted from Royal Society of Chemistry protocols, utilizes N-aryl-N-hydroxylamine precursors. For O-(4-bromobenzyl) derivatives, N-(4-bromophenyl)hydroxylamine is protected with acetyl chloride before alkylation.

Protection and Trifluoromethylation

The hydroxylamine is acetylated in diethyl ether with NaHCO₃ as the base. The protected intermediate undergoes O-trifluoromethylation using Togni reagent II in chloroform, though this step is optional for non-fluorinated targets.

Deprotection and Final Isolation

Acid hydrolysis (HCl) removes the acetyl group, followed by extraction with dichloromethane and silica gel chromatography. Yields range from 65–70%, with purity confirmed via HPLC.

Key Data:

  • Protecting Group : Acetyl.

  • Catalyst : Cs₂CO₃ (10 mol%).

  • Chromatography : Silica gel (ethyl acetate/hexanes).

Comparative Analysis of Synthetic Methods

The table below evaluates the three primary methods based on yield, purity, scalability, and practicality:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Mitsunobu Alkylation80–8595–97ModerateHigh
Aqueous Alkylation75–8598HighLow
Protected Amine Route65–7090–92LowModerate

Advantages and Limitations :

  • Mitsunobu Alkylation : High yields but requires expensive reagents (DIAD, PPh₃).

  • Aqueous Alkylation : Cost-effective and scalable but necessitates precise pH control.

  • Protected Amine Route : Flexible for derivatives but involves multi-step synthesis.

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

In aqueous NaOH-mediated reactions, over-alkylation can occur if stoichiometry is unbalanced. For example, excess 4-bromobenzyl bromide may lead to dialkylated byproducts, necessitating strict molar ratios (1:1.05 hydroxylamine:alkylating agent).

Stability of Hydroxylamine Intermediates

The free hydroxylamine is prone to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis. HCl salt formation stabilizes the product, as evidenced by NMR studies showing no degradation over 6 months at −20°C.

Industrial-Scale Considerations

For bulk production, the aqueous alkylation method (CN102531950A) is preferred due to its simplicity and low solvent consumption. Continuous flow reactors could further enhance yield by improving mixing and temperature control .

Chemical Reactions Analysis

Types of Reactions: O-(4-Bromobenzyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

One of the prominent applications of O-(4-bromobenzyl)hydroxylamine is its role as an inhibitor of IDO1, an enzyme implicated in immune suppression and tumor progression. Research has demonstrated that O-benzylhydroxylamine, closely related to this compound, exhibits sub-micromolar inhibition of IDO1. This inhibition is significant for developing therapies against cancer and chronic viral infections where IDO1 plays a critical role in immune evasion .

Anticancer Properties

This compound and its derivatives have shown promise in anticancer applications. In cell-based assays, certain derivatives exhibited nanomolar-level potency against cancer cell lines expressing IDO1. These findings highlight the potential for these compounds to serve as effective therapeutic agents with minimal toxicity .

Case Study: Cell Viability Assays

In studies involving HeLa cells (cervical cancer cells), compounds related to this compound demonstrated significant cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for further development .

Urease Inhibition

Another application of hydroxylamines, including this compound, is their ability to inhibit urease activity. Urease is an enzyme produced by certain bacteria, including Klebsiella pneumoniae, which can lead to urinary tract infections and other complications. Compounds that inhibit urease can potentially serve as antibacterial agents by reducing bacterial growth and ureolytic activity .

Research Findings

Inhibition studies revealed that various hydroxylamines could significantly reduce ureolytic activity at specific concentrations, suggesting their utility in developing new antibacterial therapies .

Synthesis and Structural Studies

The synthesis of this compound has been explored in various studies focusing on structural modifications to enhance biological activity. The compound's crystal structure has been characterized, providing insights into its reactivity and potential interactions with biological targets .

Table: Summary of Biological Activities

CompoundTarget EnzymeIC50 (μM)Activity
This compoundIDO1<1Potent inhibitor
Hydroxylamines (various)Urease20Significant inhibition

Mechanism of Action

The mechanism of action of O-(4-Bromobenzyl)hydroxylamine involves its reactivity with various biological and chemical targets. The hydroxylamine group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These interactions enable the compound to modify enzyme activity, inhibit specific biochemical pathways, and serve as a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties of Benzyl Hydroxylamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) 1H-NMR (δ ppm, DMSO-d6) MS (m/z) Boiling Point (°C) Density (g/cm³) Physical State
O-(4-Bromo-2-methoxybenzyl)hydroxylamine C₈H₁₀BrNO₂ 232.08 7.53 (d), 7.21 (d), 6.98 (q) 233 - - Colorless oil
O-(4-Chlorobenzyl)hydroxylamine C₇H₈ClNO 157.60 7.38 (d), 7.34 (d), 4.56 (s) 158 - - Colorless oil
O-Benzyl hydroxylamine C₇H₉NO 123.15 7.39 (m), 7.33 (m), 5.12 (s) 124 - - Colorless oil
O-(4-Fluorobenzyl)hydroxylamine hydrochloride C₇H₈FNO·HCl 177.60 - - 244 1.176 Solid
O-(4-Cyclohexyl-3-(trifluoromethyl)benzyl)hydroxylamine C₁₄H₁₇F₃NO 296.29 - - 353.6±42.0 1.185±0.06 Powder/liquid

Key Observations :

  • Halogen Substituents : Bromo and chloro derivatives exhibit higher molecular weights and distinct NMR shifts due to electronegativity differences.
  • Polar Groups : Methoxy (in 4-bromo-2-methoxy) introduces deshielding effects, reflected in upfield/downfield NMR shifts.
  • Boiling Points : Bulky substituents (e.g., cyclohexyl and trifluoromethyl) elevate boiling points (e.g., 353.6°C vs. 244°C for fluoro derivatives).

Biological Activity

O-(4-bromobenzyl)hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its applications in cancer therapy. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Structure and Synthesis

This compound can be synthesized through various methods, including the reaction of hydroxylamine with 4-bromobenzyl chloride in the presence of a base. The general reaction can be represented as follows:

4 Bromobenzyl chloride+HydroxylamineO 4 bromobenzyl hydroxylamine+HCl\text{4 Bromobenzyl chloride}+\text{Hydroxylamine}\rightarrow \text{O 4 bromobenzyl hydroxylamine}+\text{HCl}

The compound features a hydroxylamine functional group attached to a 4-bromobenzyl moiety, which plays a crucial role in its biological activity.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

One of the significant biological activities of this compound derivatives is their ability to inhibit the enzyme Indoleamine 2,3-dioxygenase (IDO1). IDO1 is implicated in immune suppression and tumor progression, making it a target for cancer therapies. Research indicates that O-benzylhydroxylamine and its derivatives exhibit potent sub-micromolar inhibition of IDO1, with some derivatives showing nanomolar-level potency and reduced toxicity .

Table 1: Inhibition Potency of Hydroxylamine Derivatives on IDO1

CompoundIC50 (nM)Toxicity Level
This compound50Low
O-benzylhydroxylamine25Low
O-(3-chlorobenzyl)hydroxylamine15Moderate

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested against MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and A-549 (lung cancer) cell lines. The results showed varying degrees of cytotoxicity, with IC50 values indicating effective inhibition of cell growth:

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-23128.7
PC-335.0
A-54947.8

Case Study: Antitumor Potential

A recent study investigated the effects of this compound in mouse models bearing tumors derived from human cancer cells. The compound was administered orally, leading to significant tumor regression without notable adverse effects on body weight or general health indicators. This suggests its potential as a therapeutic agent for localized tumors .

Case Study: Structure-Activity Relationship

Research on the structure-activity relationship (SAR) of hydroxylamines has shown that modifications to the aromatic ring can enhance biological activity. For example, the introduction of halogen atoms at specific positions on the benzene ring significantly improved IDO1 inhibition potency. This finding emphasizes the importance of molecular structure in developing effective inhibitors .

Q & A

Q. What are the established synthetic routes for O-(4-bromobenzyl)hydroxylamine, and how can reaction conditions be optimized?

Methodology :

  • Stepwise synthesis : Start with 4-bromobenzyl chloride (CAS 589-17-3) as a precursor . React with hydroxylamine hydrochloride under basic conditions (e.g., NaOH) to form the hydroxylamine derivative.
  • Protecting group strategy : Analogous to PMB-protected hydroxylamine (BocNHOPMB) synthesis, use anhydrous acid for deprotection (e.g., TFA) to avoid side reactions .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of hydroxylamine) and temperature (room temp. to 60°C) to improve yield.

Q. How can the purity and structural integrity of this compound be validated?

Methodology :

  • Analytical techniques :
    • NMR : Confirm substitution pattern via 1^1H NMR (e.g., aromatic protons at δ 7.3–7.5 ppm for bromobenzyl group) and 13^{13}C NMR (C-Br signal ~120 ppm) .
    • Mass spectrometry : ESI-MS or HRMS to verify molecular ion peak (e.g., [M+H]+^+ at m/z 216.99 for C7_7H7_7BrNO).
    • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in acylation or nucleophilic substitution reactions?

Methodology :

  • Computational studies : Use DFT calculations (e.g., B3LYP/6-311+G(2df,2p)) to model reaction pathways. Compare activation barriers for O- vs. N-acylation (e.g., ΔG^\ddagger ~17–19 kcal/mol) .
  • Experimental validation : Conduct kinetic studies under varying conditions (pH, solvent polarity). For example, monitor N-O bond cleavage via 1^1H NMR in D2_2O .

Q. How can contradictory data on reaction outcomes (e.g., O- vs. N-acylation dominance) be resolved?

Methodology :

  • Control experiments :
    • Vary catalyst loading (e.g., hydroxylamine as bifunctional catalyst) to isolate competing pathways .
    • Use isotopically labeled reagents (e.g., 15^{15}N-hydroxylamine) to track bond formation via MS.
  • Statistical analysis : Apply multivariate regression to identify key variables (e.g., solvent dielectric constant, steric effects of bromine substituent) .

Q. What strategies mitigate instability issues of this compound in aqueous or oxidative environments?

Methodology :

  • Stabilization protocols :
    • Store under inert atmosphere (N2_2/Ar) at –20°C to prevent hydrolysis.
    • Use scavengers (e.g., BHT) in reaction mixtures to inhibit radical degradation .
  • Structural analogs : Compare stability with O-(4-methylbenzyl)hydroxylamine to assess bromine’s electronic effects .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental product ratios in hydroxylamine-mediated reactions?

Methodology :

  • Error analysis : Re-evaluate computational parameters (e.g., solvation models like PCM vs. SMD). For example, solvation free energy contributions may shift ΔG^\ddagger by 2–3 kcal/mol .
  • Experimental replication : Repeat reactions with strict exclusion of moisture/oxygen. Use high-purity reagents (e.g., ≥99% hydroxylamine hydrochloride) .

Methodological Recommendations

Q. What in silico tools are suitable for predicting the reactivity of this compound in complex systems?

Methodology :

  • Database integration : Leverage Reaxys and Pistachio for reaction pathway predictions .
  • Machine learning : Train models on hydroxylamine derivatives’ reactivity datasets (e.g., Hammett constants for substituent effects) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(4-bromobenzyl)hydroxylamine
Reactant of Route 2
O-(4-bromobenzyl)hydroxylamine

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